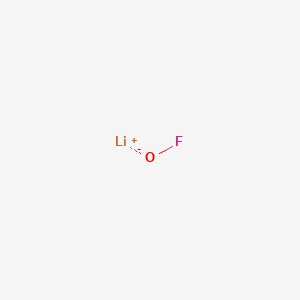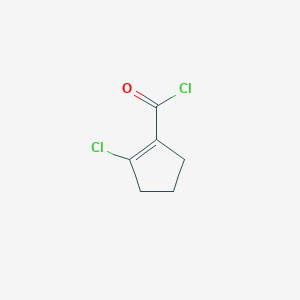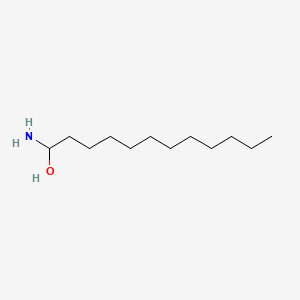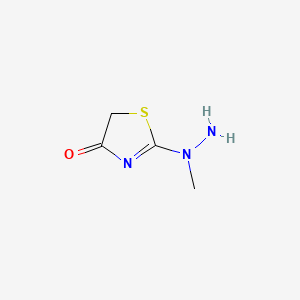
2-Methylprop-2-enoic acid;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylprop-2-enoic acid: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Each compound has unique properties and uses, making them valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
2-Methylprop-2-enoic acid
Industrial production often involves the oxidation of isobutylene or the dehydrogenation of isobutyric acid .
Prop-2-enenitrile
This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Styrene
Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .
Chemical Reactions Analysis
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids. These include:
Esterification: Reaction with alcohols to form esters.
Diels-Alder reactions: Cycloaddition reactions with dienes.
Michael additions: Nucleophilic addition to the β-carbon of the α,β-unsaturated acid.
Prop-2-enenitrile
Prop-2-enenitrile is highly reactive and undergoes various chemical reactions:
Polymerization: Forms polyacrylonitrile, a precursor to carbon fibers.
Hydrolysis: Converts to acrylamide in the presence of water and acid or base.
Addition reactions: Reacts with nucleophiles such as amines to form substituted products.
Styrene
Styrene undergoes several important reactions:
Polymerization: Forms polystyrene, a widely used plastic.
Copolymerization: Reacts with other monomers like butadiene to form copolymers such as ABS (Acrylonitrile Butadiene Styrene).
Friedel-Crafts alkylation: Reacts with alkyl halides in the presence of a Lewis acid to form alkylated aromatic compounds.
Scientific Research Applications
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid is used in the production of polymers and copolymers, which are utilized in coatings, adhesives, and superabsorbent materials . It is also used in the synthesis of various pharmaceutical intermediates .
Prop-2-enenitrile
Prop-2-enenitrile is a key monomer in the production of polyacrylonitrile, which is used to manufacture carbon fibers, synthetic rubber, and plastics . It is also used in the synthesis of adiponitrile, a precursor to nylon .
Styrene
Styrene is extensively used in the production of polystyrene, which is employed in packaging, insulation, and disposable containers . It is also used in the manufacture of synthetic rubber and resins .
Mechanism of Action
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid acts as a monomer in polymerization reactions, where it forms long-chain polymers through free radical mechanisms . The carboxylic acid group can participate in hydrogen bonding, influencing the physical properties of the resulting polymers .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization through a free radical mechanism, forming polyacrylonitrile. The nitrile group can interact with various nucleophiles, leading to the formation of different functionalized polymers .
Styrene
Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity to the polymer chain, resulting in materials with high strength and thermal stability .
Comparison with Similar Compounds
2-Methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. Unlike acrylic acid, 2-methylprop-2-enoic acid has a methyl group on the α-carbon, which increases its steric hindrance and affects its reactivity .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its high reactivity and ability to form high-strength polymers .
Styrene
Similar compounds include vinyl toluene and α-methylstyrene. Styrene is preferred for its ability to form clear, rigid polymers with excellent insulating properties .
Conclusion
2-Methylprop-2-enoic acid, prop-2-enenitrile, and styrene are versatile compounds with significant industrial and scientific applications. Their unique properties and reactivity make them valuable in the production of polymers, pharmaceuticals, and various other materials. Understanding their preparation methods, chemical reactions, and applications provides insight into their importance in modern science and industry.
Properties
CAS No. |
27341-67-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);2H,1H2 |
InChI Key |
MEPDWZCRGIWINX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.C=CC#N.C=CC1=CC=CC=C1 |
Related CAS |
27341-67-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


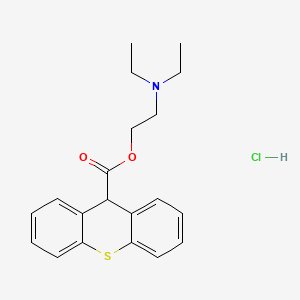
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
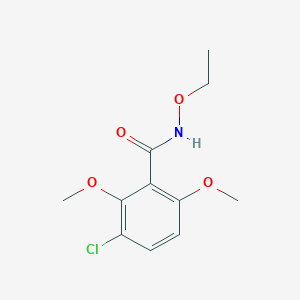
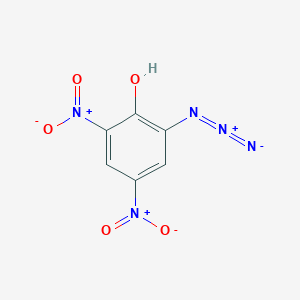

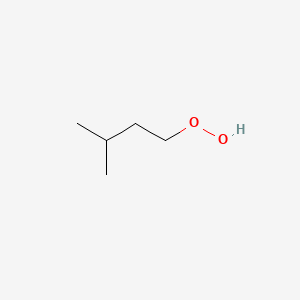
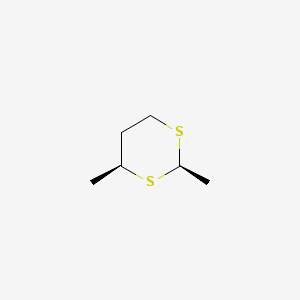
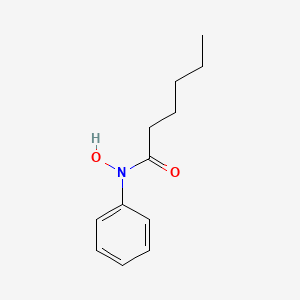
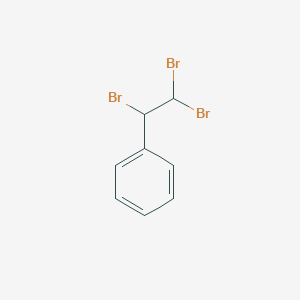
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
